1,3-Diphenyltetramethoxydisiloxane (CAS 17938-09-9): Comprehensive Synthesis, Characterization, and Application Guide
1,3-Diphenyltetramethoxydisiloxane (CAS 17938-09-9): Comprehensive Synthesis, Characterization, and Application Guide
As the demand for high-performance adhesives, medical-grade silicones, and advanced polymer composites accelerates, the strategic selection of organosilicon modifiers becomes critical. 1,3-Diphenyl-1,1,3,3-tetramethoxydisiloxane (CAS 17938-09-9) represents a highly versatile, dual-functional siloxane oligomer[1]. Featuring a robust silicon-oxygen backbone flanked by thermally stable phenyl rings and highly reactive methoxy groups, this compound is engineered to bridge the gap between inorganic substrates and organic polymer matrices.
As a Senior Application Scientist, I frequently observe that the failure of silane-modified polymers often stems from a fundamental misunderstanding of the cross-linking precursors. This whitepaper provides an authoritative, in-depth guide to the synthesis, analytical validation, and application of this critical disiloxane, ensuring that your research and development workflows are built on a foundation of rigorous scientific logic.
Mechanistic Synthesis & Process Optimization
The synthesis of 1,3-diphenyltetramethoxydisiloxane relies on the controlled, partial hydrolysis of phenyltrimethoxysilane. Unlike the exhaustive hydrolysis used to produce silsesquioxane (POSS) resins[2], this protocol meticulously restricts water stoichiometry to favor dimerization over polymerization.
Synthesis pathway of 1,3-diphenyltetramethoxydisiloxane via controlled hydrolysis.
Experimental Protocol: Self-Validating Dimerization Workflow
To achieve a purity of ≥ 95%[1], the following step-by-step methodology must be strictly adhered to. Every parameter is designed with a specific causality to prevent the formation of higher-order oligomers.
Step-by-step experimental workflow for disiloxane synthesis and purification.
Step 1: System Purging and Precursor Loading Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge continuously with dry N₂. Load 2.0 moles of phenyltrimethoxysilane. Causality: Ambient moisture acts as an uncontrolled reactant. Exposure will lead to the formation of intractable polysiloxane resins instead of the targeted dimer.
Step 2: Catalytic Hydrolysis Cool the reactor to 0–5 °C using an ice bath. Prepare a hydrolysis mixture containing exactly 1.0 mole of deionized water (0.5 eq relative to silane) dissolved in methanol, catalyzed by 0.1 wt% p-toluenesulfonic acid. Add this mixture dropwise over 2 hours. Causality: The strict 0.5 molar equivalent of water limits hydrolysis to a single methoxy group per silane molecule. The low temperature manages the highly exothermic nature of the reaction, preventing premature, chaotic condensation.
Step 3: Condensation and Maturation Gradually raise the temperature to 60 °C and maintain for 3 hours. Causality: Elevating the temperature provides the activation energy required to drive the homocondensation of the intermediate silanol (PhSi(OMe)2OH) into the stable siloxane linkage (Si-O-Si), releasing water/methanol as byproducts.
Validation Checkpoint: Withdraw a 0.5 mL aliquot and analyze via FTIR. The complete disappearance of the broad -OH stretching band (~3300 cm⁻¹) confirms the condensation phase is complete.
Step 4: Neutralization and Byproduct Removal Neutralize the acid catalyst using anhydrous sodium bicarbonate (NaHCO₃) and filter the suspension. Remove methanol under reduced pressure (rotary evaporation at 40 °C). Causality: Do not underestimate this step. Residual acid catalyst subjected to high temperatures during distillation will inevitably trigger siloxane equilibration, scrambling your carefully synthesized dimer into a statistical mixture of useless oligomers.
Step 5: High-Vacuum Fractional Distillation Distill the crude liquid under high vacuum (e.g., 1-2 mmHg). Collect the fraction boiling at approximately 160-165 °C. Causality: 1,3-Diphenyltetramethoxydisiloxane possesses a high molecular weight and boiling point. Distillation at atmospheric pressure would cause severe thermal decomposition.
Analytical Characterization & Validation
To ensure the integrity of the synthesized compound, quantitative data must be verified against established physicochemical benchmarks.
Quantitative Physical Properties
| Property | Value | Analytical Method / Condition |
| Chemical Name | 1,3-Diphenyl-1,1,3,3-tetramethoxydisiloxane | IUPAC Nomenclature |
| CAS Registry Number | 17938-09-9 | Chemical Abstracts Service[1] |
| Molecular Formula | C₁₆H₂₂O₅Si₂ | Elemental Analysis |
| Molecular Weight | 350.52 g/mol | Mass Spectrometry |
| Appearance | Colorless to light yellow clear liquid | Visual Inspection[1] |
| Density | 1.1267 g/cm³ | Pycnometry (25 °C)[3] |
| Refractive Index (n_D) | 1.5011 | Refractometry (20 °C)[3] |
| Purity | ≥ 95% | GC-FID[1] |
Spectroscopic Validation Signatures
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): A pure dimer will display a precise 12:10 integration ratio. Look for a sharp singlet at ~3.6 ppm (12H) corresponding to the four methoxy groups, and complex multiplets between 7.3–7.7 ppm (10H) representing the two phenyl rings.
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²⁹Si NMR: A distinct T-unit resonance will appear around -55 to -60 ppm, confirming the silicon atom is bonded to one carbon (phenyl) and three oxygens (one bridging siloxane, two methoxy).
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Fourier Transform Infrared Spectroscopy (FTIR):
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The formation of the disiloxane linkage is definitively confirmed by a strong, broad asymmetric stretching vibration (
Si-O-Si) at 1050–1100 cm⁻¹. -
The retention of the reactive methoxy groups is validated by C-H stretching vibrations at 2840 and 2940 cm⁻¹, alongside the Si-OCH₃ stretch at ~840 cm⁻¹.
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Applications in Drug Development & Materials Science
The unique molecular architecture of 1,3-diphenyltetramethoxydisiloxane allows it to function as a highly specialized modifier across multiple high-tech industries.
Mechanistic role of 1,3-diphenyltetramethoxydisiloxane in moisture-curable polymers.
Moisture-Curable Polyurethanes (MCPUs) & Sealants
In the formulation of advanced adhesives, this disiloxane acts as a critical reactive plasticizer and adhesion promoter[4]. The methoxy groups hydrolyze upon exposure to ambient moisture, crosslinking with the polymer matrix or bonding directly to untreated metal substrates (such as aluminum) without the need for a primer[4]. Furthermore, the incorporation of this siloxane resin (up to 20 wt.%) significantly enhances the tensile modulus and strain-at-break of silane-modified polymers (SMPs)[5].
Pharmaceutical Formulations & Medical Devices
For drug development professionals, siloxanes are indispensable in the creation of biocompatible matrices. 1,3-Diphenyltetramethoxydisiloxane is utilized to synthesize specialized silicone elastomers for transdermal patches and implantable devices. The steric hindrance and electron-withdrawing nature of the phenyl substituents increase the lipophilicity and refractive index of the resulting polymer network[3]. This facilitates the encapsulation, stabilization, and controlled release of highly hydrophobic Active Pharmaceutical Ingredients (APIs) that would otherwise precipitate in standard polydimethylsiloxane (PDMS) matrices.
Silsesquioxane (POSS) Complex Polymers
The compound serves as a foundational "D-structure" building block for synthesizing complex, ladder-type, or cage-type silsesquioxane polymers[2]. By acting as a chain extender, it imparts exceptional optical clarity, thermal resistance, and processability to coating solutions used in microelectronics and protective barriers[2].
References
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ResearchGate. Silicon Compounds: Register and Review (3rd Edition). Retrieved from: [Link]
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European Patent Office (EP 3619254 B1). Silane Modified Polymers with Improved Characteristics for Adhesive Compositions. Retrieved from:[Link]
- Google Patents (WO2025085280A1). Liquid, one component, moisture curable polyurethane for bonding untreated metals.
- Google Patents (EP3115397B1). Silsesquioxane complex polymer and method for preparing same.
Sources
- 1. 1,3-Diphenyl-1,1,3,3-tetramethoxydisiloxane CAS: 17938-09-9 [cfsilicones.com]
- 2. EP3115397B1 - Silsesquioxane complex polymer and method for preparing same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2025085280A1 - Liquid, one component, moisture curable polyurethane for bonding untreated metals - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
